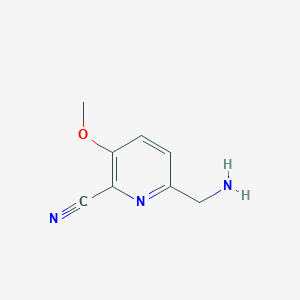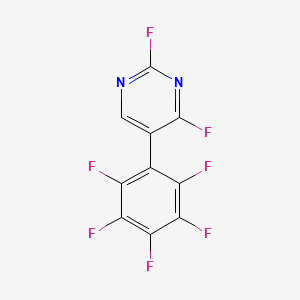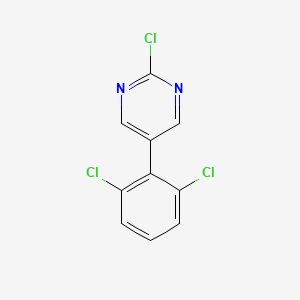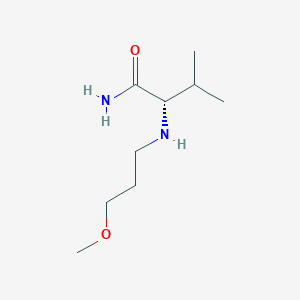
N-(3-Methoxypropyl)L-Valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl) L-Z-Valinamide: is a chemical compound with the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol . It is also known by its IUPAC name, benzyl (1S)-1-{[(3-methoxypropyl)amino]carbonyl}-2-methylpropylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl) L-Z-Valinamide typically involves the reaction of L-valine with 3-methoxypropylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N-(3-Methoxypropyl) L-Z-Valinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(3-Methoxypropyl) L-Z-Valinamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl) L-Z-Valinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
- N-(3-Methoxypropyl) L-Valinamide
- N-(3-Methoxypropyl) L-Alaninamide
- N-(3-Methoxypropyl) L-Leucinamide
Comparison: N-(3-Methoxypropyl) L-Z-Valinamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its unique amide bond and methoxypropyl group contribute to its specific interactions and applications in scientific research .
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2-(3-methoxypropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)/t8-/m0/s1 |
InChI Key |
UKUDMELRNSRGHV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NCCCOC |
Canonical SMILES |
CC(C)C(C(=O)N)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


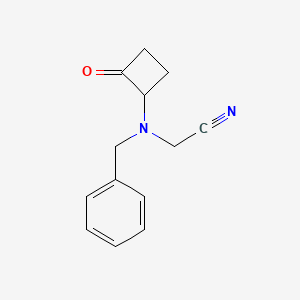


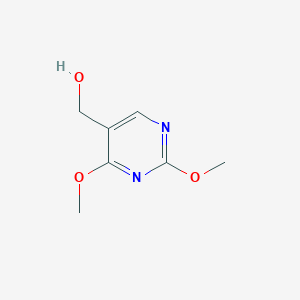
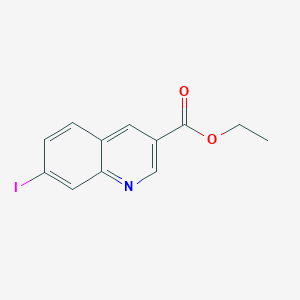

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
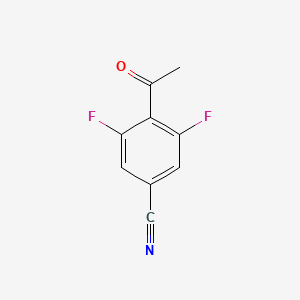
![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
